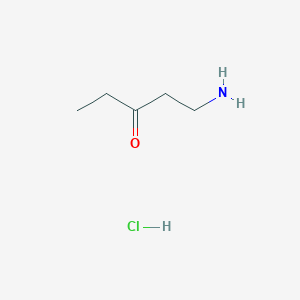
2-(5-chloropyrazin-2-yl)-2,2-difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloropyrazin-2-yl)-2,2-difluoroacetic acid (DFCA) is a widely studied organic compound with a wide range of applications. It is a halogenated pyrazine derivative with a difluorinated acetic acid moiety. It is a yellow-colored crystalline solid with a melting point of 153-157°C. DFCA has been used in a variety of scientific and industrial applications, including organic synthesis, pharmaceuticals, and materials science.
Aplicaciones Científicas De Investigación
2-(5-chloropyrazin-2-yl)-2,2-difluoroacetic acid has been used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, it has been used as a reagent for the synthesis of heterocyclic compounds and as a catalyst for the formation of carbon-carbon bonds. In pharmaceuticals, it has been used as a chiral ligand for asymmetric synthesis, as well as in the synthesis of drugs and other biologically active compounds. In materials science, it has been used as a cross-linker for polymers and as a catalyst for the formation of metal-organic frameworks (MOFs).
Mecanismo De Acción
The mechanism of action of 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetic acid is not well understood. However, it is believed to act as a nucleophile, forming a covalent bond with the electrophilic center of the target molecule. This covalent bond is then broken, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It has also been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol, fatty acids, and triglycerides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantages of 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetic acid for lab experiments are its high purity and its stability. It is also relatively easy to synthesize and is available from commercial suppliers in a variety of forms. The main limitation of this compound for lab experiments is its relatively low solubility in water, which can limit its use in aqueous solutions.
Direcciones Futuras
Future research on 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetic acid could include further investigation of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Other potential areas of research include the development of new synthesis methods, the study of its interactions with other compounds, and the development of new materials based on this compound. Additionally, further research could be conducted on its use as a catalyst for organic synthesis, its use as a chiral ligand for asymmetric synthesis, and its use as a cross-linker for polymers.
Métodos De Síntesis
2-(5-chloropyrazin-2-yl)-2,2-difluoroacetic acid can be synthesized by several methods. The most common method is the nucleophilic aromatic substitution reaction of 5-chloropyrazine with 2,2-difluoroacetic acid in the presence of an appropriate base. This reaction yields this compound in high yields with good purity. Other methods for synthesizing this compound include the reaction of 5-chloropyrazine with 2,2-difluoroacetyl chloride or 2,2-difluoroacetyl bromide in the presence of a base, and the reaction of 5-chloropyrazine with 2,2-difluoroacetic anhydride in the presence of a base.
Propiedades
IUPAC Name |
2-(5-chloropyrazin-2-yl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-4-2-10-3(1-11-4)6(8,9)5(12)13/h1-2H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLCTSIEJFDKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)




![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)






